A Technical Guide to 4,6-Dihydroxy-5-formylpyrimidine: Chemical Properties, Structure, and Synthetic Applications
A Technical Guide to 4,6-Dihydroxy-5-formylpyrimidine: Chemical Properties, Structure, and Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxy-5-formylpyrimidine, a member of the hydroxypyrimidine class, is a significant heterocyclic compound. While its parent structure, the pyrimidine ring, is a fundamental component of nucleic acids, derivatives like this molecule serve as versatile precursors and building blocks in medicinal chemistry. The presence of hydroxyl and formyl functional groups at key positions imparts a unique reactivity, making it a valuable intermediate in the synthesis of more complex, biologically active molecules. Pyrimidine derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities[1][2]. This guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic utility of 4,6-dihydroxy-5-formylpyrimidine.
Chemical Structure and Tautomerism
A critical feature of 4,6-dihydroxy-5-formylpyrimidine is its existence in multiple tautomeric forms. Due to the presence of hydroxyl groups adjacent to the ring nitrogens, the molecule undergoes keto-enol tautomerization. While it can be named as a dihydroxy-pyrimidine, it predominantly exists in more stable keto-enol (or pyrimidinone) forms in the solid state and in solution[3][4]. The IUPAC name, 4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde, reflects this prevalent tautomeric state[5]. Understanding this equilibrium is crucial for predicting its reactivity and intermolecular interactions.
Caption: Tautomeric equilibrium of 4,6-dihydroxy-5-formylpyrimidine.
Physicochemical Properties
The fundamental chemical and physical properties of 4,6-dihydroxy-5-formylpyrimidine are summarized below. These computed properties provide a baseline for its handling, solubility, and potential ADME characteristics in drug design.
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde | [5] |
| CAS Number | 14256-99-6 | [5] |
| Molecular Formula | C₅H₄N₂O₃ | [5] |
| Molecular Weight | 140.10 g/mol | [5] |
| Exact Mass | 140.02219199 Da | [5] |
| InChI Key | Not explicitly available, InChI provided for tautomer. | [5] |
| Canonical SMILES | C1=C(N=CNC1=O)O | [6] |
| Topological Polar Surface Area | 78.8 Ų | [5] |
| XLogP3 (Computed) | -0.6 | [5] |
Synthesis and Reactivity
Experimental Protocol: Synthesis of a 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-one Library[7]
This protocol describes a multi-step, one-pot reaction starting from 4,6-dichloro-5-formylpyrimidine.
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Initial Reaction Mixture: To a solution of 4,6-dichloro-5-formylpyrimidine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane, add a primary amine (1.0 equivalent).
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First Amination: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the 4-amino-6-chloro-5-formylpyrimidine intermediate.
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Addition of Second Amine: After the initial reaction is complete, add a second, different primary amine (1.1 equivalents) to the mixture.
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Amide Formation: Heat the reaction mixture to reflux. This step facilitates the displacement of the second chlorine atom and subsequent amide formation, yielding a 4,6-diamino-5-formylpyrimidine derivative.
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Cyclization Step: Add an aldehyde (1.2 equivalents) to the reaction mixture. Continue to heat at reflux. This induces an in-situ formation of an iminium intermediate, followed by an intramolecular amide addition, leading to the cyclized pyrimido[4,5-d]pyrimidine core.
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Work-up and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the residue using column chromatography on silica gel to isolate the desired 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one product.
Caption: Synthetic workflow for pyrimido[4,5-d]pyrimidines.
Applications in Drug Discovery
4,6-Dihydroxy-5-formylpyrimidine is primarily valued as a molecular scaffold for the synthesis of fused heterocyclic compounds with significant therapeutic potential. The strategic placement of its functional groups allows for diverse chemical modifications. For instance, the related compound 4,6-dihydroxy-5-nitropyrimidine is a known intermediate in the synthesis of antiviral and anticancer agents[8]. The formyl group is particularly useful for building fused ring systems, such as pyrimido[4,5-d]pyrimidines, which are associated with a broad spectrum of bioactivities, including diuretic, antimicrobial, antifolate, and protein kinase inhibition[1]. This positions 4,6-dihydroxy-5-formylpyrimidine as a key starting material in discovery campaigns targeting these therapeutic areas.
Caption: Role as a scaffold in drug discovery.
Spectral Data
While specific, experimentally determined NMR and mass spectra for 4,6-dihydroxy-5-formylpyrimidine are not provided in the searched literature, data for the parent compound, 4,6-dihydroxypyrimidine, are available. This includes Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS) data, which can serve as a useful reference for researchers working on the characterization of its derivatives[6].
Conclusion
4,6-Dihydroxy-5-formylpyrimidine is a valuable heterocyclic compound characterized by its pronounced keto-enol tautomerism and its utility as a synthetic intermediate. While direct biological applications are not extensively documented, its true potential lies in its role as a foundational building block for constructing more elaborate, fused-ring systems with proven pharmacological relevance. For researchers in drug development, this compound represents a key starting point for accessing novel chemical matter in the pursuit of new therapeutics, particularly in the fields of oncology and infectious diseases.
References
- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,6-Dihydroxy-5-formylpyrimidine | C5H4N2O3 | CID 334176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
